molecular formula C19H19FN2O3S B2583454 1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879927-97-6

1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2583454
CAS RN: 879927-97-6
M. Wt: 374.43
InChI Key: LENZAXBGMYCXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Sensing

Research involving dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks highlights the potential of these compounds in fluorescence sensing. These frameworks are selectively sensitive to benzaldehyde-based derivatives, demonstrating their application in chemical detection and sensing technologies (Shi et al., 2015).

Magnetic and Luminescent Properties

Studies on mononuclear bisthienylethene-cobalt(II) complexes reveal distinct magnetic behaviors and photochromic properties. The influence of substituent groups significantly affects their crystal structures, magnetic relaxations, and photochromic behaviors, indicating applications in materials science, particularly in the development of novel magnetic and photoresponsive materials (Cao et al., 2015).

Interaction with Nanomaterials

The binding interaction of imidazole with ZnO nanomaterials is another area of interest. A study on the adsorption of imidazole on the surface of ZnO nanocrystals and its impact on the electronic properties of nanocrystals provides insights into the potential applications of such compounds in nanotechnology and biomedical applications. This research suggests that the chemical affinity between azomethine nitrogen atoms of imidazole and ZnO can influence the energy levels of nanocrystals, which might be beneficial for developing advanced nanomaterials (Jayabharathi et al., 2015).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-12-7-13(2)9-16(8-12)22-18-11-26(24,25)10-17(18)21(19(22)23)15-5-3-14(20)4-6-15/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZAXBGMYCXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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